molecular formula C19H14N2O5 B11303422 N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11303422
M. Wt: 350.3 g/mol
InChI Key: XPNNPTWFGFXVPH-UHFFFAOYSA-N
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Description

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzoxazines and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate: Shares a similar benzoxazine structure but differs in the functional groups attached.

    4-methyl-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: Another related compound with a benzamide functional group.

Uniqueness

N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of benzoxazine and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O5/c1-21-14-9-12(6-7-16(14)25-10-17(21)22)20-18(23)13-8-11-4-2-3-5-15(11)26-19(13)24/h2-9H,10H2,1H3,(H,20,23)

InChI Key

XPNNPTWFGFXVPH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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